molecular formula C7H4F3N3 B1398625 3-Amino-6-(trifluoromethyl)picolinonitrile CAS No. 946594-89-4

3-Amino-6-(trifluoromethyl)picolinonitrile

Cat. No.: B1398625
CAS No.: 946594-89-4
M. Wt: 187.12 g/mol
InChI Key: SNDIVORLLWTSEF-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(trifluoromethyl)picolinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-Amino-6-(trifluoromethyl)picolinonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting specific pathways in disease treatment.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-6-(trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6-(trifluoromethyl)picolinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in pharmaceutical research and development .

Biological Activity

3-Amino-6-(trifluoromethyl)picolinonitrile is a pyridine-based compound characterized by its unique trifluoromethyl and amino functional groups. With the molecular formula C7H4F3N3 and a molecular weight of approximately 187.12 g/mol, this compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through cell membranes and interaction with intracellular targets. This property is crucial for modulating biochemical pathways, which can lead to therapeutic effects in various diseases.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antagonistic Effects on Receptors : Preliminary studies suggest that this compound may act as an antagonist for certain adenosine receptors, which are implicated in various physiological processes .
  • Inhibition of Enzyme Activity : The nitrile and amino groups may enhance binding affinities to enzymes, potentially inhibiting their activity and altering metabolic pathways.
  • Potential Anticancer Properties : Due to its structural similarities with other known inhibitors, this compound may exhibit anticancer properties by targeting specific proteins involved in cancer cell proliferation .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Binding Affinity Studies : Research has shown that compounds with similar structures exhibit varying binding affinities to human receptors. For instance, modifications in the picolinonitrile structure can significantly affect receptor binding, suggesting that this compound may also possess notable binding characteristics .
  • Enzymatic Inhibition : In vitro assays have indicated that derivatives of picolinonitriles can inhibit specific enzymes linked to cancer progression. The presence of the trifluoromethyl group has been associated with enhanced inhibitory activity compared to non-fluorinated analogs .
  • Pharmacokinetic Properties : Studies evaluating the pharmacokinetics of related compounds suggest that those with similar functional groups display favorable absorption and distribution characteristics, which could be advantageous for therapeutic applications .

Comparative Analysis with Related Compounds

To understand the unique attributes of this compound, a comparative analysis with structurally similar compounds is essential:

Compound NameSimilarity IndexKey Features
5-Amino-3-(trifluoromethyl)picolinonitrile0.73Contains amino and trifluoromethyl groups
5-Amino-6-methylpicolinonitrile0.64Methyl substitution instead of trifluoromethyl
5-Bromo-3-(trifluoromethyl)-2-pyridinecarbonitrile0.79Bromine substitution at different position
4-(Trifluoromethyl)picolinonitrile0.74Trifluoromethyl at position 4
6-Chloro-3-(trifluoromethyl)picolinonitrile0.75Chlorine substitution at position 6

This table illustrates how variations in substituents can influence biological activity and receptor interactions.

Properties

IUPAC Name

3-amino-6-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)6-2-1-4(12)5(3-11)13-6/h1-2H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDIVORLLWTSEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

12.5 g (0.434 mol, 1 eq) of 5-amino-6-iodo-2-(trifluoromethyl)pyridine was dissolved in 125 mL of dry DMF and degasified with nitrogen for 5 min. 6.1 g (0.519 mol, 1.2 eq) of zinc cyanide and 5 g (0.1 eq) of Pd(PPh3)4 were added and heated at 100° C. for over night. The reaction mixture was quenched with water and extracted with ethyl acetate. The organic layer was washed with brine and concentrated. The crude product obtained was purified by 60-120 silica gel using 15% of ethyl acetate in pet ether to get 7 g (86.31%) of pale yellow solid. 1H NMR (CDCl3, 400 MHz): 4.85 (2H, bs), 7.25 (1H, d), 7.62 (1H, d). MS 188 (M+H)+.
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
6.1 g
Type
catalyst
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Two
Yield
86.31%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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